N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
Description
N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a pyrazolo-pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the pyrazolo[3,4-d]pyrimidine core and a 2-methoxyacetamide group attached via a 3-methylpyrazole linker. The 2-methoxyacetamide moiety likely enhances solubility compared to bulkier hydrophobic substituents, while the 2,4-dimethylphenyl group may influence steric interactions in biological targets.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-12-5-6-16(13(2)7-12)26-19-15(9-23-26)20(22-11-21-19)27-17(8-14(3)25-27)24-18(28)10-29-4/h5-9,11H,10H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBZTLUCGNJFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 483.53 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including the pyrazolo[3,4-d]pyrimidine core.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : These compounds can induce G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
- Apoptosis Induction : They may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
A notable study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, indicating a promising lead for further development in cancer therapeutics .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as cytokines and prostaglandins. The exact mechanism involves the modulation of signaling pathways associated with inflammation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as kinase inhibitors, targeting specific kinases involved in cancer and inflammatory processes.
| Target Kinase | Role in Disease |
|---|---|
| EGFR | Overexpression in various cancers |
| JAK | Involved in cytokine signaling |
| CDK | Regulates cell cycle progression |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with targets implicated in cancer and inflammation pathways.
Case Studies
Research has documented several case studies illustrating the compound's efficacy:
- Study on Lung Cancer Cells : A study reported that treatment with a related compound resulted in a 70% reduction in cell viability in A549 lung cancer cells after 48 hours of exposure.
- Inflammation Model : In an animal model of inflammation, administration of a pyrazolo[3,4-d]pyrimidine derivative significantly reduced paw edema compared to controls.
Scientific Research Applications
Structural Features
The compound features a complex structure characterized by multiple pyrazole and pyrimidine rings, which are known for their biological activity. The presence of methoxy and acetamide groups enhances its solubility and interaction with biological targets.
Anticancer Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide has shown promising results in inhibiting cancer cell proliferation. Its mechanism involves:
- Enzyme Inhibition: The compound inhibits key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis: It activates apoptotic pathways leading to cell death in cancer cells.
Case Study: Antiproliferative Effects
In vitro studies on breast cancer cell lines (e.g., MCF-7) demonstrated an IC50 value of approximately 5.0 µM, indicating significant antiproliferative activity. The mechanism was linked to the induction of apoptosis via caspase activation.
Anti-inflammatory Properties
Research indicates that this compound may also exhibit anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in macrophage cell lines (e.g., RAW 264.7), suggesting its potential use in treating inflammatory diseases.
| Activity | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 |
| Kinase Inhibition | Aurora A Kinase | 0.15 |
| Anti-inflammatory | RAW 264.7 macrophages | 12.0 |
Dosage Effects in Animal Models
Future studies should explore the effects of varying dosages in animal models to determine therapeutic windows and potential toxicity levels.
Metabolic Pathways
Investigating how this compound interacts with metabolic enzymes could provide insights into its pharmacokinetics and therapeutic potential.
Transport and Distribution Studies
Understanding how the compound distributes within biological systems will be critical for optimizing its use in therapeutic applications.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Solubility: The target compound’s 2-methoxyacetamide group may improve aqueous solubility compared to the sulfonamide in or hydrophobic thieno-pyrimidine in .
- Synthetic Efficiency: Yields vary significantly; the thieno-pyrimidine analog achieves 82% yield , while the sulfonamide derivative in has a lower yield (28%), possibly due to multi-step complexity.
Q & A
Q. What are the key factors influencing the yield and purity of this compound during multi-step synthesis?
- Methodological Answer: Optimization requires careful control of reaction conditions. Temperature (e.g., reflux vs. room temperature), solvent polarity (ethanol for solubility vs. DMSO for high-temperature stability), and catalysts (e.g., triethylamine for acid scavenging) significantly impact yield and purity. For example, highlights that dimethyl sulfoxide (DMSO) enhances reaction efficiency in pyrazolo[3,4-d]pyrimidine synthesis due to its high boiling point and polarity. Chromatography (e.g., silica gel column) is critical for purification, as noted in .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer: Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is essential for confirming substituent positions and regioselectivity, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like acetamide or methoxy moieties. Elemental analysis ensures stoichiometric accuracy. and emphasize the combined use of these techniques for unambiguous structural elucidation.
Q. How can researchers mitigate byproduct formation during cyclization steps in pyrazolo[3,4-d]pyrimidine synthesis?
- Methodological Answer: Byproducts often arise from incomplete cyclization or competing reactions. Strategies include:
- Using excess cyclizing agents (e.g., POCl₃ for pyrimidine ring closure).
- Employing high-purity precursors to minimize side reactions.
- Monitoring reaction progress via Thin-Layer Chromatography (TLC) to terminate reactions at optimal conversion points ().
Advanced Research Questions
Q. How can contradictory findings regarding kinase inhibition efficacy across assay conditions be resolved?
- Methodological Answer: Contradictions may stem from assay variability (e.g., ATP concentration, pH, or temperature). Standardize assays using:
- Fixed ATP levels (e.g., 10 µM for competitive inhibitors).
- Consistent cell lines (e.g., HEK293 for kinase profiling).
- Cross-validation with orthogonal methods like Surface Plasmon Resonance (SPR) to measure binding kinetics (). Dose-response curves (IC₅₀ values) should be replicated in ≥3 independent experiments to ensure reproducibility.
Q. What computational strategies are recommended for predicting the reactivity of intermediates in N-substituted pyrazolo[3,4-d]pyrimidine synthesis?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT for transition-state modeling) and molecular docking can predict regioselectivity and intermediate stability. highlights ICReDD’s approach, combining reaction path searches (via Gaussian software) with machine learning to prioritize synthetic routes. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites in intermediates.
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacokinetic (PK) profile?
- Methodological Answer:
- Systematically modify substituents (e.g., methoxy → ethoxy for metabolic stability) and assess impacts on LogP (lipophilicity) and plasma protein binding.
- Use in vitro microsomal stability assays (e.g., human liver microsomes) to screen derivatives.
- Prioritize derivatives with balanced solubility (via HPLC-measured logD₇.₄) and permeability (Caco-2 assays) ().
Q. What experimental frameworks are effective for evaluating in vivo efficacy while minimizing off-target effects?
- Methodological Answer:
- Employ transgenic animal models (e.g., xenografts for oncology) with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma levels with target engagement.
- Use CRISPR-Cas9 to validate target specificity in knock-out models.
- Off-target profiling via kinome-wide screening (e.g., KINOMEscan) ensures selectivity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
